![molecular formula C8H12ClN3S B14308651 2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide CAS No. 111107-56-3](/img/structure/B14308651.png)
2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide is a chemical compound with a unique structure that includes a chlorinated cyclohexene ring and a hydrazine carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide typically involves the reaction of 2-chlorocyclohex-2-en-1-one with hydrazine carbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the cyclohexene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chlorocyclohex-2-en-1-one: A precursor in the synthesis of the compound.
Hydrazine carbothioamide: Another precursor used in the synthesis.
Other chlorinated cyclohexenes: Compounds with similar structures but different functional groups.
Uniqueness
2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide is unique due to its specific combination of a chlorinated cyclohexene ring and a hydrazine carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
111107-56-3 |
|---|---|
Molecular Formula |
C8H12ClN3S |
Molecular Weight |
217.72 g/mol |
IUPAC Name |
[(2-chlorocyclohexen-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H12ClN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h5H,1-4H2,(H3,10,12,13) |
InChI Key |
LWRFPMJGPGOFAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C=NNC(=S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


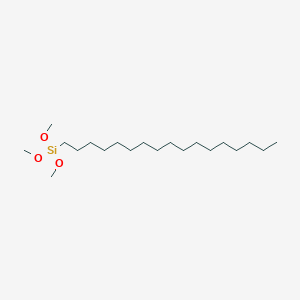

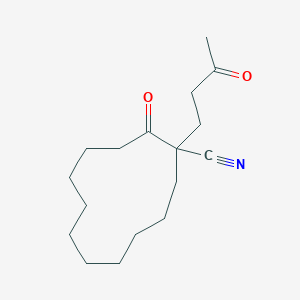
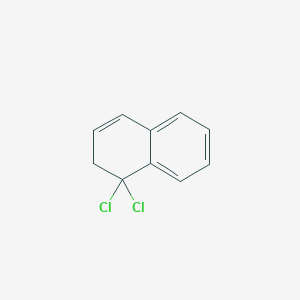
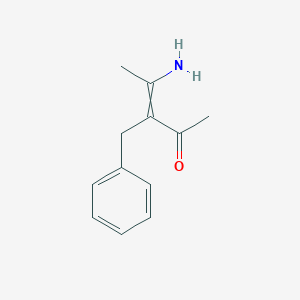
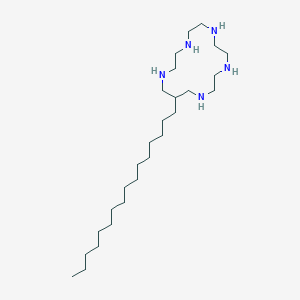
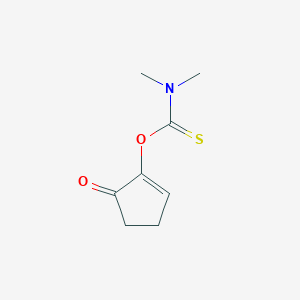
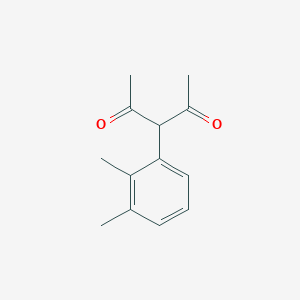
![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)

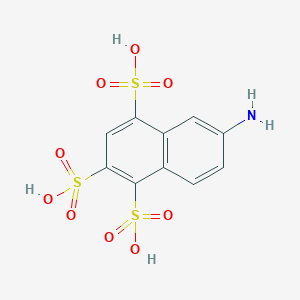
![2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis-](/img/structure/B14308644.png)

![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
